molecular formula C13H21NO2S B12772108 3-Ethylthio-4-ethoxy-5-methoxyphenethylamine CAS No. 90132-49-3

3-Ethylthio-4-ethoxy-5-methoxyphenethylamine

Cat. No.: B12772108
CAS No.: 90132-49-3
M. Wt: 255.38 g/mol
InChI Key: LIOWJFZFWZIZBL-UHFFFAOYSA-N
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Description

3-Ethylthio-4-ethoxy-5-methoxyphenethylamine is a synthetic compound belonging to the phenethylamine class. This compound is known for its structural similarity to other phenethylamines, which are often studied for their psychoactive properties. It was first synthesized by Alexander Shulgin and documented in his book “Phenethylamines I Have Known And Loved” (PiHKAL) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylthio-4-ethoxy-5-methoxyphenethylamine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available precursors such as 3,4,5-trimethoxybenzaldehyde.

    Ethylation and Thiolation: The aldehyde group is first converted to the corresponding phenethylamine via reductive amination. Subsequent ethylation and thiolation steps introduce the ethylthio and ethoxy groups at the desired positions on the aromatic ring.

    Reaction Conditions: These reactions often require specific catalysts and solvents, such as palladium on carbon for hydrogenation steps and anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using industrial-grade equipment and reagents. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Ethylthio-4-ethoxy-5-methoxyphenethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be employed, often using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or alcohols, depending on the functional groups present.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

3-Ethylthio-4-ethoxy-5-methoxyphenethylamine has several applications in scientific research:

    Chemistry: It is studied for its unique structural properties and reactivity, contributing to the understanding of phenethylamine derivatives.

    Biology: Research into its interactions with biological systems can provide insights into receptor binding and neurotransmitter activity.

    Medicine: Potential therapeutic applications are explored, particularly in the context of psychoactive effects and neurological research.

    Industry: Its synthesis and modification can lead to the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethylthio-4-ethoxy-5-methoxyphenethylamine involves its interaction with various molecular targets, primarily within the central nervous system. It is believed to act on serotonin receptors, similar to other phenethylamines, modulating neurotransmitter release and uptake. This interaction can lead to altered perception, mood, and cognition.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenethylamine: A simpler analog without the ethylthio and ethoxy groups.

    Mescaline: A naturally occurring phenethylamine with similar psychoactive properties.

    Asymbescaline: Another synthetic phenethylamine with structural similarities.

Uniqueness

3-Ethylthio-4-ethoxy-5-methoxyphenethylamine is unique due to its specific substitution pattern, which can result in distinct pharmacological effects and reactivity compared to its analogs. The presence of both ethylthio and ethoxy groups can influence its lipophilicity, receptor binding affinity, and metabolic stability.

Properties

CAS No.

90132-49-3

Molecular Formula

C13H21NO2S

Molecular Weight

255.38 g/mol

IUPAC Name

2-(4-ethoxy-3-ethylsulfanyl-5-methoxyphenyl)ethanamine

InChI

InChI=1S/C13H21NO2S/c1-4-16-13-11(15-3)8-10(6-7-14)9-12(13)17-5-2/h8-9H,4-7,14H2,1-3H3

InChI Key

LIOWJFZFWZIZBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1SCC)CCN)OC

Origin of Product

United States

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